molecular formula C21H19N3O3S B3444178 N-(2,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

N-(2,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B3444178
M. Wt: 393.5 g/mol
InChI Key: HBEFRDUZPZURDK-UHFFFAOYSA-N
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Description

N-(2,4-Dimethoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a heterocyclic compound featuring a thieno[2,3-c]pyrazole core substituted with a phenyl group at position 1, a methyl group at position 3, and a 2,4-dimethoxyphenyl carboxamide moiety at position 3. Thieno[2,3-c]pyrazoles are recognized for diverse biological activities, including antifungal, antibacterial, and anti-inflammatory properties .

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3S/c1-13-16-12-19(28-21(16)24(23-13)14-7-5-4-6-8-14)20(25)22-17-10-9-15(26-2)11-18(17)27-3/h4-12H,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEFRDUZPZURDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NC3=C(C=C(C=C3)OC)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an anti-inflammatory and anticancer agent. This article compiles various research findings and case studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C21H19N3O3S
  • Molecular Weight : 393.5 g/mol
  • IUPAC Name : N-(2,4-dimethoxyphenyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide

Research indicates that compounds with a pyrazole structure, including this compound, often exhibit their biological effects through the inhibition of specific kinases and modulation of various signaling pathways. This compound is believed to interact with targets involved in cancer cell proliferation and inflammation.

Anticancer Activity

Numerous studies have assessed the anticancer potential of pyrazole derivatives. For instance:

  • A study reported that derivatives similar to this compound displayed significant cytotoxicity against various cancer cell lines. The compound exhibited an IC50 value indicating effective growth inhibition in MCF7 (breast cancer) and A549 (lung cancer) cell lines .
Cell Line IC50 (µM)
MCF70.01
A5490.95

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. In vitro studies have shown that compounds like this compound can significantly reduce inflammatory markers in cell cultures .

Case Studies

  • Study on MCF7 and A549 Cell Lines :
    • Researchers synthesized several pyrazole derivatives and tested their efficacy against MCF7 and A549 cell lines.
    • The compound demonstrated promising results with an IC50 of 0.01 µM against MCF7 cells and 0.95 nM against A549 cells, suggesting strong potential as an anticancer agent .
  • Inflammation Model :
    • In a model of induced inflammation, the compound showed a significant reduction in edema formation compared to control groups.
    • This suggests that it may be effective in treating inflammatory diseases .

Comparison with Similar Compounds

Physicochemical Data (Hypothetical Estimates)

Property Value
Molecular Formula C₂₁H₂₀N₃O₃S
Molecular Weight 409.47 g/mol
Melting Point ~160–170°C (estimated)
LogP (Predicted) ~3.5 (moderately lipophilic)

Table 1: Antioxidant Activity Against 4-Nonylphenol (4-NP) Toxicity

Compound (ID) Substituent on Amide % Altered Erythrocytes Key Findings
Target Compound 2,4-Dimethoxyphenyl Not reported Hypothesized improved activity due to electron-donating groups.
7b (4-amino-3-methyl-1-phenyl) 4-Amino-phenyl 0.6% Lowest erythrocyte alteration; non-cytotoxic.
7f (4-chlorophenyl) 4-Chloro-phenyl 12% Moderate protection; Cl may reduce solubility.
7e (4-methoxyphenyl) 4-Methoxy-phenyl 28% Higher activity than 7f; OMe enhances electron density.
8 (2-chloroacetamido) 2-Chloroacetamido 29% Increased toxicity due to reactive chloroacetamido group.

Structure-Activity Relationships (SAR)

Amide Substituents :

  • Electron-donating groups (e.g., methoxy in 7e) improve antioxidant activity compared to electron-withdrawing groups (e.g., chloro in 7f) .
  • Bulky substituents (e.g., cyclohexyl in ) may reduce bioavailability due to steric hindrance.

Core Modifications: Replacement of the thieno[2,3-c]pyrazole core with selenolo[2,3-c]pyrazole () alters antibacterial specificity. Addition of trifluoromethyl groups () enhances metabolic stability.

Functional Groups :

  • Chloroacetamido derivatives (e.g., compound 8) show higher toxicity, likely due to alkylating properties .

Q & A

Q. What are the optimal synthetic routes for preparing N-(2,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide?

The synthesis typically involves multi-step reactions, starting with the formation of the thieno[2,3-c]pyrazole core. A common approach includes:

  • Step 1 : Condensation of substituted thiophene derivatives with hydrazine to form the pyrazole ring.
  • Step 2 : Introduction of the 2,4-dimethoxyphenyl group via amide coupling using carbodiimide-based reagents (e.g., EDCI or DCC) in anhydrous DMF or THF .
  • Step 3 : Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) to achieve >95% purity . Key considerations: Control reaction temperature (60–80°C) to avoid side products and monitor progress via TLC or HPLC .

Q. How is the structural integrity of this compound validated post-synthesis?

A combination of spectroscopic and chromatographic methods is used:

  • NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in the thienopyrazole ring) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ expected at m/z 436.12) .
  • X-ray Crystallography : For unambiguous confirmation of the thieno[2,3-c]pyrazole core geometry (if single crystals are obtainable) .

Q. What in vitro assays are recommended for preliminary biological screening?

  • Kinase Inhibition : Use enzymatic assays (e.g., ADP-Glo™) targeting kinases like CDK or JAK, given structural similarities to known inhibitors .
  • Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Solubility : Shake-flask method in PBS (pH 7.4) to assess bioavailability limitations .

Advanced Research Questions

Q. How can molecular docking elucidate this compound’s mechanism of action?

  • Target Selection : Prioritize proteins with hydrophobic binding pockets (e.g., kinases, GPCRs) due to the compound’s aromatic and methoxy groups.
  • Docking Workflow :

Prepare the ligand (optimize geometry with Gaussian09 at B3LYP/6-31G* level).

Use AutoDock Vina or Schrödinger Glide for docking simulations.

Validate poses with MD simulations (NAMD or GROMACS) to assess binding stability .

  • Key Interactions : Look for π-π stacking with phenyl groups and hydrogen bonds involving the carboxamide moiety .

Q. What strategies address low aqueous solubility during formulation studies?

  • Co-solvent Systems : Test PEG-400 or cyclodextrin-based solutions to enhance solubility without precipitation .
  • Nanoparticle Encapsulation : Use PLGA or liposomal carriers; monitor encapsulation efficiency via dialysis and dynamic light scattering .
  • Salt Formation : Screen with HCl or sodium salts to improve crystallinity and dissolution rates .

Q. How to resolve contradictions between computational predictions and experimental bioactivity data?

  • Re-evaluate Assay Conditions : Ensure assays use physiologically relevant pH and ion concentrations.
  • Metabolite Screening : Use LC-MS/MS to identify degradation products or active metabolites that may influence results .
  • Synchrotron Radiation Analysis : Probe crystal structures of compound-target complexes to validate docking hypotheses .

Methodological Challenges

Q. What analytical techniques optimize purity assessment for structurally complex analogs?

  • HPLC-DAD/ELSD : Use C18 columns (gradient: 0.1% TFA in acetonitrile/water) to separate regioisomers.
  • Chiral HPLC : For enantiomeric resolution if asymmetric synthesis is employed .
  • Elemental Analysis : Confirm C, H, N, S content within ±0.3% of theoretical values .

Q. How to design SAR studies for thieno[2,3-c]pyrazole derivatives?

  • Variable Substituents : Systematically modify the dimethoxyphenyl group (e.g., replace OCH₃ with CF₃ or halogens) .
  • Bioisosteric Replacement : Substitute the thienopyrazole core with pyrrolo[3,4-d]pyridazine to assess ring flexibility .
  • Data Analysis : Use PCA (Principal Component Analysis) to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.